4-(morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide
Description
This compound is a benzamide derivative featuring a morpholine-4-sulfonyl group at the para position of the benzamide core and a thiophene-substituted pyrazole ethylamine side chain. Its structure integrates multiple pharmacophoric elements:
- Benzamide core: Provides a rigid aromatic scaffold for intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .
- Thiophene-pyrazole-ethyl chain: The thiophene and pyrazole moieties contribute to aromaticity and conformational flexibility, which may influence target binding specificity .
This compound’s design aligns with strategies for developing kinase inhibitors or antimicrobial agents, where sulfonamide and heterocyclic motifs are common .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c25-20(21-8-10-23-9-7-18(22-23)19-2-1-15-29-19)16-3-5-17(6-4-16)30(26,27)24-11-13-28-14-12-24/h1-7,9,15H,8,10-14H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTOBVPTHKEMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable α,β-unsaturated carbonyl compound.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole derivative with a thiophene-containing reagent.
Attachment of the morpholinosulfonyl group: This is typically done through a sulfonylation reaction using a morpholine derivative and a sulfonyl chloride.
Formation of the benzamide structure: This final step involves the coupling of the intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic field-effect transistors and organic light-emitting diodes.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the morpholinosulfonyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are contextualized below against analogous derivatives (Table 1).
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations
Sulfonyl Group Variations :
- Morpholine sulfonyl (polar, hydrophilic) improves aqueous solubility compared to ethylsulfonyl (less polar) or azepane sulfonyl (bulkier, moderate polarity) .
- In Compound 87, the sulfonamide group replaces benzamide, favoring interactions with charged residues in enzymatic targets (e.g., anthrax lethal factor) .
Heterocyclic Moieties :
- Thiophene-pyrazole vs. benzo[d]thiazole-thiophene: Pyrazole’s nitrogen atoms enable hydrogen bonding, while benzo[d]thiazole enhances aromatic stacking .
- Thiazole (Compound 87) vs. pyridine (): Thiazole’s sulfur atom may participate in hydrophobic interactions, whereas pyridine’s nitrogen facilitates hydrogen bonding .
Substituent Effects: Trifluoromethyl groups () increase metabolic stability and lipophilicity, contrasting with morpholine sulfonyl’s solubility-enhancing role .
Structure-Activity Relationship (SAR) Insights
- Morpholine Sulfonyl Superiority : Morpholine’s oxygen and nitrogen atoms facilitate hydrogen bonding with target proteins, as seen in kinase inhibitors .
- Pyrazole-Thiophene Synergy : The pyrazole-thiophene ethyl chain may adopt conformations that stabilize interactions with hydrophobic pockets, as observed in Plk1 inhibitors .
- Benzamide vs. Sulfonamide : Benzamide derivatives (target compound, ) are less acidic than sulfonamides (Compound 87), affecting ionization and membrane permeability .
Biological Activity
4-(Morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This compound features a morpholine ring, a sulfonyl group, and a pyrazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzamide derivatives, including those containing morpholine and pyrazole structures. For instance, compounds with similar structures have shown significant activity against various bacterial strains and fungi. Preliminary bioassays indicated that certain derivatives exhibited good fungicidal activity against Pyricularia oryae with inhibition rates reaching up to 77.8% at specific concentrations .
Antitumor Activity
The compound's potential as an antitumor agent has been investigated through various in vitro assays. One study reported that benzamide derivatives demonstrated cytotoxic effects against human cancer cell lines, with some compounds achieving IC50 values below 10 µM, indicating strong antitumor potential .
The mechanism of action for compounds similar to this compound often involves the inhibition of specific enzymes or pathways critical for cell proliferation. For example, docking studies suggest that these compounds can interact with targets involved in cancer cell signaling pathways, thereby inhibiting tumor growth .
Case Study 1: Insecticidal Activity
A series of novel benzamides were tested for insecticidal activity against Mythimna separate, Helicoverpa armigera, and Spodoptera frugiperda. Compound 14q exhibited a lethal activity of 70% at a concentration of 500 mg/L, demonstrating the potential for agricultural applications .
Case Study 2: Antitubercular Activity
In another study focused on anti-tubercular agents, derivatives similar to our compound were synthesized and evaluated against Mycobacterium tuberculosis. Several compounds displayed significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 µM, suggesting that modifications to the benzamide structure can enhance efficacy against tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Morpholine ring | Enhances solubility and bioavailability |
| Sulfonyl group | Improves binding affinity to target proteins |
| Pyrazole moiety | Critical for biological interaction with enzymes |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-(morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide?
- Methodological Answer : Synthesis optimization requires stepwise intermediate preparation (e.g., sulfonylation of benzamide precursors followed by coupling with thiophene-pyrazole ethylamine). Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) for sulfonylation reactions to enhance nucleophilicity.
- Catalysts : Use of coupling agents like HATU or EDCI for amide bond formation .
- Temperature control : Maintain 0–5°C during sulfonyl chloride activation to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates with >95% purity .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the thiophene-pyrazole moiety and sulfonamide linkage.
- Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) and detect isotopic patterns for bromine/chlorine if present.
- HPLC : Monitor reaction progress and quantify purity using C18 columns (acetonitrile/water mobile phase) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer activity : NCI-60 cell line panel testing with dose-response curves (1–100 µM range).
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant proteins.
- Cytotoxicity : Parallel testing on non-cancerous cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. What strategies can resolve contradictory data on this compound’s biological activity across assay systems?
- Methodological Answer :
- Assay standardization : Normalize variables (cell density, serum concentration) and include positive controls (e.g., staurosporine for apoptosis).
- Metabolic stability : Evaluate compound stability in assay media (LC-MS/MS quantification over 24 hours) to rule out degradation artifacts.
- Off-target profiling : Use proteome-wide affinity pulldown assays or thermal shift profiling to identify unintended interactions .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer :
- Core modifications : Synthesize derivatives with:
| Substituent Modification | Biological Target Tested | Assay Type |
|---|---|---|
| Morpholine → Piperidine | Kinase inhibition | ADP-Glo™ |
| Thiophene → Furan | Antiproliferative activity | MTT assay |
| Pyrazole → Triazole | Solubility optimization | PAMPA |
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC values .
Q. What mechanistic approaches are recommended to study this compound’s enzyme inhibition?
- Methodological Answer :
- Kinetic studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots with varying substrate concentrations.
- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase IX) to map binding interactions.
- Mutagenesis : Validate key residues (e.g., sulfonamide-binding Zn sites) using site-directed mutants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
